
5-Nitropyrimidine-2-carboxylic acid
Overview
Description
5-Nitropyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C5H3N3O4 and its molecular weight is 169.1 g/mol. The purity is usually 95%.
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Biological Activity
5-Nitropyrimidine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews its mechanisms of action, biological effects, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group at the 5-position and a carboxylic acid group at the 2-position of the pyrimidine ring. Its molecular formula is , and it exhibits properties that make it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis and function. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to cytotoxic effects. Additionally, the carboxylic acid moiety enhances solubility, allowing for better bioavailability in biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of compounds derived from this structure were evaluated against various cancer cell lines, including A549 (human lung adenocarcinoma) and MDA-MB-468 (breast cancer). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range. Notably, compound modifications with electron-releasing substituents enhanced their anticancer activity .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Remarks |
---|---|---|---|
A | A549 | 8.23 | Strong activity compared to control |
B | MDA-MB-468 | 9.47 | Enhanced activity with substituents |
C | HCT116 | 7.60 | Selective cytotoxicity observed |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. The compound showed promising results in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Table 2: Antimicrobial Activity Against Multidrug-Resistant Bacteria
Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Klebsiella pneumoniae | 128 |
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on a series of pyrimidine derivatives including this compound showed that modifications at the nitrogen positions significantly influenced cytotoxicity against A549 cells. The most active derivative reduced cell viability to approximately 66% at a concentration of 100 µM .
- Antimicrobial Resistance : In another investigation, derivatives were tested against clinical isolates of Staphylococcus aureus, revealing that certain modifications led to enhanced efficacy against resistant strains. This highlights the importance of structural optimization in developing effective antimicrobial therapies .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that substituents on the pyrimidine ring significantly affect both anticancer and antimicrobial activities. Electron-withdrawing groups tend to decrease activity, while electron-donating groups enhance it. This information is crucial for guiding future synthetic efforts aimed at optimizing these compounds for therapeutic use .
Scientific Research Applications
Medicinal Chemistry
5-Nitropyrimidine-2-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including this compound. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. For instance, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential as therapeutic agents against inflammation .
Antimicrobial Properties
Research indicates that derivatives of this compound possess significant antimicrobial activity. This has been attributed to their ability to interfere with bacterial cell wall synthesis and function, making them candidates for further development in treating bacterial infections .
Synthesis and Chemical Reactions
The synthesis of this compound can be achieved through various chemical pathways, often involving nitro substitution reactions on pyrimidine derivatives.
Synthetic Pathways
- Nitration Reactions : The introduction of nitro groups into pyrimidines can be accomplished via electrophilic aromatic substitution methods.
- Carboxylation : The carboxyl group can be introduced through reactions such as the Kolbe electrolysis or via carbon dioxide fixation methods.
These synthetic routes are critical for producing derivatives with tailored biological activities.
Agricultural Applications
In addition to its pharmaceutical relevance, this compound and its derivatives have applications in agriculture as herbicides and fungicides. Their ability to inhibit specific biochemical pathways in plants makes them effective in controlling unwanted vegetation and plant pathogens.
Case Studies and Research Findings
Several studies have documented the biological effects and synthetic methodologies associated with this compound:
These studies underscore the versatility of this compound in various fields.
Properties
IUPAC Name |
5-nitropyrimidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O4/c9-5(10)4-6-1-3(2-7-4)8(11)12/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFNNSKQSUCTCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672179 | |
Record name | 5-Nitropyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086393-02-3 | |
Record name | 2-Pyrimidinecarboxylic acid, 5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086393-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitropyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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